molecular formula C27H18N4O7 B11610628 (5E)-1-(1,3-benzodioxol-5-yl)-5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(1,3-benzodioxol-5-yl)-5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11610628
M. Wt: 510.5 g/mol
InChI Key: DMRBYSULSNCHDL-SRZZPIQSSA-N
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Description

(5E)-1-(1,3-benzodioxol-5-yl)-5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a combination of benzodioxole, indole, and pyrimidine structures

Preparation Methods

The synthesis of (5E)-1-(1,3-benzodioxol-5-yl)-5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves multiple steps, including the formation of the benzodioxole, indole, and pyrimidine moieties, followed by their coupling under specific conditions. One common method involves the use of metal-free visible-light-mediated aerobic nitrooxylation reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule. Common reagents and conditions used in these reactions include acids, bases, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5E)-1-(1,3-benzodioxol-5-yl)-5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to (5E)-1-(1,3-benzodioxol-5-yl)-5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione include:

Properties

Molecular Formula

C27H18N4O7

Molecular Weight

510.5 g/mol

IUPAC Name

(5E)-1-(1,3-benzodioxol-5-yl)-5-[[1-[(3-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C27H18N4O7/c32-25-21(26(33)30(27(34)28-25)18-8-9-23-24(12-18)38-15-37-23)11-17-14-29(22-7-2-1-6-20(17)22)13-16-4-3-5-19(10-16)31(35)36/h1-12,14H,13,15H2,(H,28,32,34)/b21-11+

InChI Key

DMRBYSULSNCHDL-SRZZPIQSSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CN(C5=CC=CC=C54)CC6=CC(=CC=C6)[N+](=O)[O-])/C(=O)NC3=O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CN(C5=CC=CC=C54)CC6=CC(=CC=C6)[N+](=O)[O-])C(=O)NC3=O

Origin of Product

United States

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